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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B607863 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK-7975A, a potent and

selective inhibitor of Ca²⁺ release-activated Ca²⁺ (CRAC) channels. This document details its

mechanism of action, pharmacological properties, and its application in studying store-operated

calcium entry (SOCE). Detailed experimental protocols and visual representations of signaling

pathways and workflows are included to facilitate its use in research and drug development.

Core Concepts: Mechanism of Action
GSK-7975A is a pyrazole derivative that selectively inhibits CRAC channels, which are crucial

for SOCE in numerous non-excitable cells.[1] The primary components of CRAC channels are

the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) and

Orai proteins that form the channel pore in the plasma membrane.

Upon depletion of Ca²⁺ from the ER, STIM1 proteins sense the change, oligomerize, and

translocate to ER-plasma membrane junctions. Here, they interact directly with and activate

Orai1 channels, leading to a sustained influx of extracellular Ca²⁺ into the cell. GSK-7975A
exerts its inhibitory effect by acting directly on the Orai channel pore.[1][2] Notably, its action is

downstream of STIM1 oligomerization and the STIM1-Orai1 interaction, suggesting it interferes

with ion permeation through the Orai pore, possibly through an allosteric effect on the channel's

selectivity filter.[2][3]
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Quantitative Data Summary
The following tables summarize the key quantitative parameters of GSK-7975A, including its

potency against different Orai isoforms and its selectivity against other ion channels.

Table 1: Potency of GSK-7975A on Orai Channels

Target Cell Type
Assay
Method

IC₅₀ (µM)
Hill
Coefficient

Reference

Orai1 HEK293
Whole-cell

patch clamp
4.1 ~1 [2]

Orai3 HEK293
Whole-cell

patch clamp
3.8 ~1 [2]

Endogenous

CRAC

RBL mast

cells

Thapsigargin-

induced Ca²⁺

entry

0.8 ± 0.1 Not Reported [2]

Table 2: Selectivity Profile of GSK-7975A

Ion Channel Method IC₅₀ (µM) Effect Reference

L-type (CaV1.2)

Ca²⁺ channel
Not Specified ~8

Weak inhibitory

effect
[2]

TRPV6
Electrophysiolog

y
Not Specified

Complete

inhibition at 10

µM

[2]

Panel of 16 other

ion channels
Not Specified > 10

No significant

effect
[4]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of GSK-7975A and its application in experimental

settings, the following diagrams are provided in DOT language.
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Figure 1: Signaling pathway of Store-Operated Calcium Entry (SOCE) and the inhibitory action
of GSK-7975A.
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Figure 2: A typical experimental workflow for evaluating the effect of GSK-7975A on SOCE
using a fluorescent calcium indicator.

Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

generalized and may require optimization for specific cell types and experimental conditions.

Protocol 1: Measurement of Intracellular Calcium using
Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure

changes in intracellular Ca²⁺ concentration following the inhibition of SOCE by GSK-7975A.

Materials:

Cells of interest cultured on coverslips or in a 96-well plate

Fura-2 AM (acetoxymethyl ester)

Pluronic F-127

HEPES-buffered saline (HBS) containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10

glucose, pH 7.4

Ca²⁺-free HBS (HBS without CaCl₂ and supplemented with 0.5 mM EGTA)

HBS with 2 mM CaCl₂

Thapsigargin

GSK-7975A

Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and

emission at ~510 nm

Procedure:
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Cell Preparation: Culture cells to the desired confluency on glass coverslips or in a black-

walled, clear-bottom 96-well plate.

Dye Loading:

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM

with 0.02% Pluronic F-127 in HBS.

Wash the cells once with HBS.

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the

dark.

Wash the cells twice with Ca²⁺-free HBS to remove extracellular dye.

Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature in

the dark.[5]

Baseline Measurement:

Mount the coverslip on the microscope stage or place the 96-well plate in the reader.

Perfuse with or add Ca²⁺-free HBS.

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and

measuring the emission at 510 nm.

Store Depletion and Inhibition:

To deplete ER Ca²⁺ stores, add thapsigargin (typically 1-2 µM) in Ca²⁺-free HBS and

continue recording.

Once the fluorescence ratio stabilizes, add different concentrations of GSK-7975A (or

vehicle control) and incubate for a few minutes.

Initiation of SOCE:

Initiate Ca²⁺ influx by replacing the Ca²⁺-free HBS with HBS containing 2 mM CaCl₂.
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Continue to record the fluorescence changes.

Data Analysis:

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

Plot the peak or integrated Ca²⁺ influx against the concentration of GSK-7975A to

determine the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
for ICRAC Measurement
This protocol outlines the procedure for directly measuring the Ca²⁺ release-activated Ca²⁺

current (ICRAC) and its inhibition by GSK-7975A using the whole-cell patch-clamp technique.

Materials:

Cells expressing CRAC channels

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, 10

CaCl₂, pH 7.4

Intracellular (pipette) solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 HEPES, 10

BAPTA, pH 7.2

Thapsigargin or IP₃ for store depletion

GSK-7975A

Procedure:

Preparation:
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Plate cells on glass coverslips suitable for patch-clamp recording.

Pull glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

Establishing Whole-Cell Configuration:

Place a coverslip with cells in the recording chamber and perfuse with the extracellular

solution.

Approach a cell with the patch pipette and apply slight positive pressure.

Upon contacting the cell, release the pressure to form a high-resistance (GΩ) seal.

Apply gentle suction to rupture the cell membrane and establish the whole-cell

configuration.[6]

Recording ICRAC:

Hold the cell at a holding potential of 0 mV to minimize voltage-gated channel activity.

Apply voltage ramps (e.g., -100 to +100 mV over 150 ms) every 2 seconds to measure the

current-voltage (I-V) relationship.[7]

Deplete the ER Ca²⁺ stores by including a high concentration of a Ca²⁺ chelator (e.g.,

BAPTA) in the pipette solution, which will passively deplete the stores over time.

Alternatively, perfuse the cell with a solution containing a SERCA pump inhibitor like

thapsigargin.

The development of a characteristic inwardly rectifying current is indicative of ICRAC

activation.

Application of GSK-7975A:

Once a stable ICRAC is established, perfuse the bath with the extracellular solution

containing the desired concentration of GSK-7975A.

Continue recording to observe the inhibition of ICRAC. Due to its slow onset, several

minutes of perfusion may be required.[2]
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Data Analysis:

Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV).

Normalize the current to the cell capacitance to obtain current density (pA/pF).

Plot the percentage of inhibition against the concentration of GSK-7975A to calculate the

IC₅₀.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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